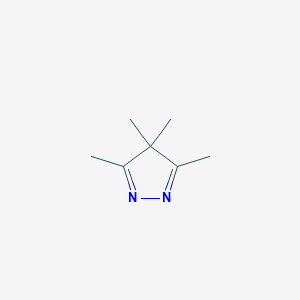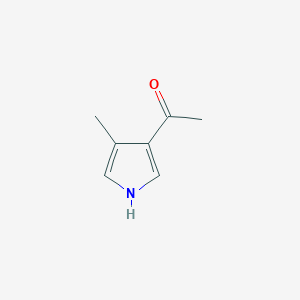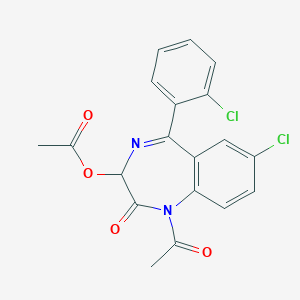![molecular formula C28H28N2O3 B091973 4-[2-[2-(4-anilinophenoxy)ethoxy]ethoxy]-N-phenylaniline CAS No. 17427-69-9](/img/structure/B91973.png)
4-[2-[2-(4-anilinophenoxy)ethoxy]ethoxy]-N-phenylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-[2-(4-anilinophenoxy)ethoxy]ethoxy]-N-phenylaniline, also known as AN-2728, is a small molecule drug that has been developed for the treatment of inflammatory skin diseases. It belongs to a class of drugs called phosphodiesterase-4 (PDE-4) inhibitors, which work by inhibiting the activity of PDE-4 enzymes that are involved in the regulation of inflammatory responses in the body.
作用机制
4-[2-[2-(4-anilinophenoxy)ethoxy]ethoxy]-N-phenylaniline works by inhibiting the activity of PDE-4 enzymes, which are involved in the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE-4, this compound increases the levels of cAMP in skin cells, which in turn leads to the downregulation of inflammatory cytokines and chemokines.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-inflammatory effects in various in vitro and in vivo models of skin inflammation. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as inhibit the migration of immune cells such as T cells and neutrophils to the site of inflammation.
实验室实验的优点和局限性
One of the main advantages of 4-[2-[2-(4-anilinophenoxy)ethoxy]ethoxy]-N-phenylaniline is its specificity for PDE-4 enzymes, which allows for targeted inhibition of inflammatory responses in the skin without affecting other physiological processes. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for the development and use of 4-[2-[2-(4-anilinophenoxy)ethoxy]ethoxy]-N-phenylaniline in the treatment of inflammatory skin diseases. These include:
1. Combination therapy: this compound may be used in combination with other anti-inflammatory drugs to enhance its efficacy and reduce the risk of side effects.
2. Topical delivery: this compound may be formulated into a topical cream or lotion for easier administration and improved patient compliance.
3. New formulations: New formulations of this compound may be developed to improve its solubility and bioavailability.
4. Other inflammatory diseases: this compound may be studied for its potential use in the treatment of other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
In conclusion, this compound is a promising drug candidate for the treatment of inflammatory skin diseases. Its specific mechanism of action and potent anti-inflammatory effects make it an attractive option for further research and development.
合成方法
The synthesis of 4-[2-[2-(4-anilinophenoxy)ethoxy]ethoxy]-N-phenylaniline involves the reaction of 4-bromoaniline with 4-anilinophenoxyacetic acid to form 4-[2-(4-anilinophenoxy)ethoxy]aniline. This intermediate is then reacted with ethylene oxide to form 4-[2-[2-(4-anilinophenoxy)ethoxy]ethoxy]aniline, which is subsequently reacted with phenylboronic acid to form the final product, this compound.
科学研究应用
4-[2-[2-(4-anilinophenoxy)ethoxy]ethoxy]-N-phenylaniline has been extensively studied for its potential use in the treatment of various inflammatory skin diseases, including psoriasis, atopic dermatitis, and allergic contact dermatitis. It has been shown to reduce the production of inflammatory cytokines and chemokines in skin cells, as well as inhibit the migration of immune cells to the site of inflammation.
属性
IUPAC Name |
4-[2-[2-(4-anilinophenoxy)ethoxy]ethoxy]-N-phenylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O3/c1-3-7-23(8-4-1)29-25-11-15-27(16-12-25)32-21-19-31-20-22-33-28-17-13-26(14-18-28)30-24-9-5-2-6-10-24/h1-18,29-30H,19-22H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBKEHXHHUXBGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)OCCOCCOC3=CC=C(C=C3)NC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60169804 |
Source


|
| Record name | N1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60169804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17427-69-9 |
Source


|
| Record name | N1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017427699 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60169804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Barium 3-hydroxy-4-[(4-methyl-2-sulphonatophenyl)azo]-2-naphthoate](/img/structure/B91892.png)

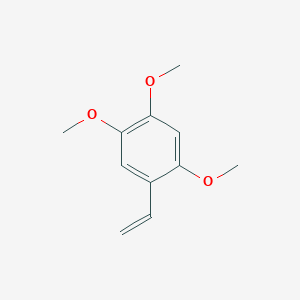
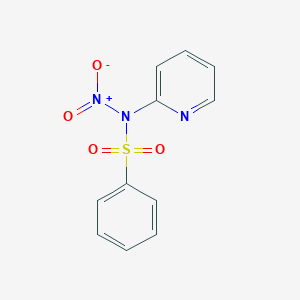
![2,4-Bis[(trifluoromethyl)sulfonyl]phenol](/img/structure/B91897.png)
![Benzenesulfonamide, 4-methyl-N-[4-(phenylamino)phenyl]-](/img/structure/B91898.png)


![[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B91903.png)
